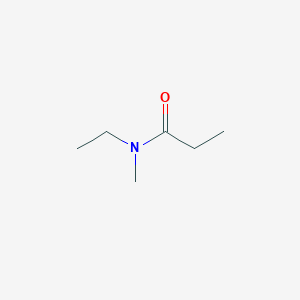

N-Ethyl-N-methylpropionamide

Vue d'ensemble

Description

N-Ethyl-N-methylpropionamide is an organic compound with the molecular formula C₆H₁₃NO. It is a tertiary amide, characterized by the presence of an ethyl group and a methyl group attached to the nitrogen atom. This compound is known for its applications in various chemical processes and industries due to its unique structural properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Ethyl-N-methylpropionamide can be synthesized through the reaction of propionyl chloride with N-ethyl-N-methylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include steps such as distillation to purify the final product and ensure its high purity for commercial applications .

Analyse Des Réactions Chimiques

Types of Reactions: N-Ethyl-N-methylpropionamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions where the amide group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines.

Substitution: Various substituted amides or other functionalized derivatives

Applications De Recherche Scientifique

Chemical Synthesis

N-Ethyl-N-methylpropionamide serves as an important intermediate in organic synthesis, particularly in the formation of more complex organic compounds. Its ability to participate in various chemical reactions makes it a versatile building block in synthetic chemistry.

Biological Studies

This compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its structural properties allow it to form hydrogen bonds, which are crucial for understanding biochemical mechanisms.

Polymer Production

In industrial applications, this compound is involved in the production of polymers and resins. Its reactivity contributes to the development of materials with desirable properties for various applications.

PROTAC Development

This compound is also used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins, offering a promising approach for targeted therapy in cancer treatment and other diseases .

Case Studies and Research Findings

- Interaction Studies : Research has demonstrated that this compound can influence enzyme activity by acting as an inhibitor or activator, depending on the context within biochemical pathways .

- PROTAC Applications : A study highlighted its role as a linker in PROTACs, showing effective degradation of target proteins associated with various diseases, including cancer .

- Material Science : Investigations into polymerization processes have revealed that incorporating this compound can enhance the mechanical properties of resultant materials, making them suitable for advanced applications.

Mécanisme D'action

The mechanism of action of N-Ethyl-N-methylpropionamide involves its interaction with various molecular targets. As an amide, it can form hydrogen bonds and participate in various biochemical pathways. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or activation in biological systems .

Comparaison Avec Des Composés Similaires

N-Methylpropionamide: Lacks the ethyl group, making it less sterically hindered.

N-Ethylacetamide: Has a shorter carbon chain, affecting its reactivity and physical properties.

N,N-Dimethylpropionamide: Contains two methyl groups instead of an ethyl and a methyl group, altering its chemical behavior

Uniqueness: N-Ethyl-N-methylpropionamide is unique due to its specific combination of ethyl and methyl groups attached to the nitrogen atom. This structural feature imparts distinct steric and electronic properties, making it suitable for specific chemical reactions and applications that other similar compounds may not be able to perform .

Activité Biologique

N-Ethyl-N-methylpropionamide (C6H13NO) is an organic compound that has garnered attention for its diverse biological activities and potential applications in various fields, including agriculture, pharmacology, and environmental science. This article delves into the biological activity of this compound, summarizing key findings from research studies, including its mechanisms of action, case studies, and relevant data.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.174 g/mol |

| Density | 0.9 ± 0.1 g/cm³ |

| Boiling Point | 181.9 ± 8.0 °C at 760 mmHg |

| Flash Point | 69.3 ± 9.6 °C |

| LogP | 0.32 |

This compound exhibits various biological activities primarily through its interaction with cellular processes:

- Protein Synthesis Inhibition : Analogous compounds, such as MDMP (2-(4-methyl-2,6-dinitroanilino)-N-methylpropionamide), have been shown to inhibit protein synthesis in eukaryotic systems by interfering with mRNA binding to ribosomes. This suggests that this compound may share similar mechanisms affecting translation initiation.

- Herbicidal Activity : The compound is structurally related to herbicides like metamifop, which effectively control annual grass weeds in rice crops. The mechanism involves the inhibition of specific plant growth processes .

Case Studies and Research Findings

-

Toxicological Studies :

Research has indicated potential neurotoxic effects associated with amide compounds like this compound when assessed through high-throughput transcriptomics and phenotypic profiling . These studies suggest that the compound may influence gene expression related to neurotoxicity. -

Environmental Fate :

The environmental degradation of related compounds has been studied, revealing that derivatives undergo photodegradation in aqueous solutions when exposed to UV light. This degradation leads to the formation of various byproducts, indicating potential environmental persistence and toxicity. -

Pharmacological Applications :

Investigations into the pharmacological properties of this compound are ongoing, with preliminary findings suggesting its utility in drug design due to its structural properties and biological interactions .

Propriétés

IUPAC Name |

N-ethyl-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-4-6(8)7(3)5-2/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVUKOCVBVUUGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.